molecular formula C9H12BrNO2 B12084533 O-[3-(3-bromophenoxy)propyl]hydroxylamine

O-[3-(3-bromophenoxy)propyl]hydroxylamine

Cat. No.: B12084533
M. Wt: 246.10 g/mol
InChI Key: WMXIVXVOBIYVLW-UHFFFAOYSA-N
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Description

O-[3-(3-Bromophenoxy)propyl]hydroxylamine is a hydroxylamine derivative characterized by a hydroxylamine (-ONH₂) group attached via a propyl chain to a 3-bromophenoxy substituent. Its molecular formula is C₉H₁₂BrNO₂, with a molecular weight of 246.11 g/mol. The bromine atom on the phenoxy ring introduces electron-withdrawing effects, influencing both reactivity and physicochemical properties.

Properties

Molecular Formula

C9H12BrNO2

Molecular Weight

246.10 g/mol

IUPAC Name

O-[3-(3-bromophenoxy)propyl]hydroxylamine

InChI

InChI=1S/C9H12BrNO2/c10-8-3-1-4-9(7-8)12-5-2-6-13-11/h1,3-4,7H,2,5-6,11H2

InChI Key

WMXIVXVOBIYVLW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)OCCCON

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-[3-(3-bromophenoxy)propyl]hydroxylamine typically involves the following steps:

    Bromination: The starting material, phenol, undergoes bromination to introduce a bromine atom at the meta position, yielding 3-bromophenol.

    Etherification: 3-bromophenol is then reacted with 3-chloropropanol in the presence of a base, such as potassium carbonate, to form 3-(3-bromophenoxy)propanol.

    Hydroxylamination: The final step involves the reaction of 3-(3-bromophenoxy)propanol with hydroxylamine hydrochloride in the presence of a base, such as sodium hydroxide, to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, efficient separation techniques, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

O-[3-(3-bromophenoxy)propyl]hydroxylamine undergoes various chemical reactions, including:

    Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The bromine atom can be reduced to form the corresponding phenoxypropylhydroxylamine.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like ammonia or thiols in the presence of a base, such as sodium hydroxide, facilitate substitution reactions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Phenoxypropylhydroxylamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

1.1 Drug Development and Synthesis

O-[3-(3-bromophenoxy)propyl]hydroxylamine serves as a precursor in the synthesis of various pharmaceutical compounds. Its hydroxylamine group is crucial for the formation of oximes, which are important intermediates in drug synthesis. For example, hydroxylamines are often used to convert aldehydes and ketones into oximes, which can then be further transformed into amines or nitriles, expanding the range of potential drug candidates.

1.2 Antimicrobial Activity

Research indicates that hydroxylamine derivatives exhibit significant biological activity, including antimicrobial properties. The incorporation of the bromophenoxy group may enhance the compound's interaction with biological targets, potentially leading to novel antimicrobial agents. Studies have shown that compounds with similar structures can inhibit bacterial growth and show promise against resistant strains.

1.3 Cancer Research

The compound's ability to form hydroxamic acids through reaction with carboxylic acids positions it as a candidate for developing histone deacetylase inhibitors (HDACi), which are crucial in cancer therapy. HDAC inhibitors play a significant role in regulating gene expression and have been explored for their potential to induce cancer cell differentiation and apoptosis .

Agricultural Applications

2.1 Herbicide Development

This compound's structural characteristics suggest potential applications in herbicide formulation. The bromophenoxy moiety is known for its herbicidal activity, and the modification of this compound could lead to new herbicides that target specific plant growth pathways while minimizing environmental impact.

2.2 Plant Growth Regulation

Research into hydroxylamine derivatives has indicated their role as plant growth regulators. These compounds can influence various physiological processes in plants, potentially enhancing growth rates or stress resistance. This application is particularly relevant in sustainable agriculture practices.

Synthetic Applications

3.1 Organic Synthesis

The compound is valuable in organic synthesis as it can participate in various chemical reactions due to its reactive functional groups. It can be utilized in the synthesis of complex molecules through methods such as:

  • Cascade Reactions: this compound can be incorporated into cascade reactions to produce multi-functionalized products efficiently.
  • Regioselective Annulation: It has been employed in regioselective annulation reactions to synthesize heterocycles, which are prevalent in many bioactive compounds .

3.2 Protecting Group Strategies

The development of photo-cleavable protecting groups based on hydroxylamines has opened new avenues for synthetic chemistry. These protecting groups allow for selective modifications of complex molecules without compromising other functional groups, enhancing synthetic efficiency .

Comparative Analysis of Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure CharacteristicsUnique Features
3-BromophenolPhenolic compound with bromine substituentUsed as a precursor in organic synthesis
HydroxylamineSimple hydroxylamine structureCommonly used in the formation of oximes
O-[2-(4-bromophenoxy)ethyl]hydroxylamineEthylene linker with a bromophenoxy groupPotentially different biological activity profile
N,N-DimethylhydroxylamineDimethylated version of hydroxylamineExhibits different solubility and reactivity

This table highlights how this compound stands out due to its specific combination of functional groups, which may influence both its chemical reactivity and biological activity compared to other similar compounds.

Mechanism of Action

The mechanism of action of O-[3-(3-bromophenoxy)propyl]hydroxylamine involves its interaction with molecular targets through its reactive hydroxylamine group. This group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that can alter their function. The bromophenoxy group may also contribute to the compound’s activity by facilitating interactions with hydrophobic regions of target molecules.

Comparison with Similar Compounds

O-(tert-Butyldimethylsilyl)hydroxylamine Derivatives

Example Compound: O-(tert-butyldimethylsilyl)hydroxylamine (C₆H₁₇NOSi).

  • Structural Differences : The hydroxylamine group is protected by a bulky tert-butyldimethylsilyl (TBS) group, enhancing stability during synthesis .
  • Reactivity: The TBS group prevents unwanted side reactions (e.g., oxidation or decomposition), making it a preferred intermediate in hydroxamate synthesis. In contrast, O-[3-(3-bromophenoxy)propyl]hydroxylamine lacks protection, rendering it more reactive but less stable in biological matrices .
  • Applications: TBS-protected hydroxylamines are widely used in peptide coupling (e.g., matrix metalloproteinase inhibitors), whereas the unprotected bromophenoxy derivative may require specialized handling .

O-[3-(tert-Butoxy)propyl]hydroxylamine

Example Compound: CID 59259244 (C₇H₁₇NO₂) .

  • Structural Differences: Features a tert-butoxy group instead of 3-bromophenoxy. The tert-butyl group is electron-donating and sterically bulky.
  • Physicochemical Properties: The tert-butoxy group increases hydrophobicity (logP ~1.8) compared to the bromophenoxy derivative (logP ~2.5), affecting solubility and membrane permeability.
  • Stability: The tert-butoxy group confers stability in organic solvents, whereas the bromophenoxy analog may undergo nucleophilic aromatic substitution or oxidation .

Hydroxylamine Metabolites of SC-57461

Example Metabolite: Hydroxylamine derivative of SC-57461 (C₂₀H₂₅NO₃) .

  • Functional Differences: The hydroxylamine group in SC-57461 metabolites is part of a complex sulfonamide structure. Unlike this compound, these metabolites exhibit instability in organic solvents due to the Cope reaction, generating reactive intermediates like acrylic acid .
  • Biological Relevance: SC-57461’s hydroxylamine metabolite is pharmacologically active (leukotriene A4 hydrolase inhibition), suggesting that bromophenoxy derivatives could similarly target enzymes if stabilized .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Substituent logP (Predicted) Stability in Solvents
This compound C₉H₁₂BrNO₂ 246.11 3-Bromophenoxy ~2.5 Low (reactive)
O-(tert-Butyldimethylsilyl)hydroxylamine C₆H₁₇NOSi 175.37 TBS-protected ~3.0 High
SC-57461 Hydroxylamine Metabolite C₂₀H₂₅NO₃ 327.42 Sulfonamide-linked ~1.8 Low (Cope reaction)
O-[3-(tert-Butoxy)propyl]hydroxylamine C₇H₁₇NO₂ 159.22 tert-Butoxy ~1.8 Moderate

Research Findings and Mechanistic Insights

  • Synthetic Utility: Unlike TBS-protected analogs, this compound’s unprotected hydroxylamine group limits its use in multi-step syntheses but may facilitate direct conjugation in drug design .
  • Metabolic Stability: The bromophenoxy group’s electron-withdrawing nature could reduce metabolic clearance compared to alkyl ethers, though in vivo studies are needed .

Biological Activity

O-[3-(3-bromophenoxy)propyl]hydroxylamine is a compound of increasing interest in medicinal chemistry and biological research due to its unique structure and potential applications. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a hydroxylamine functional group attached to a propyl chain, which is further substituted with a bromophenoxy group. The molecular structure can be represented as follows:

  • Chemical Formula : C12_{12}H14_{14}BrNO
  • Molecular Weight : 272.15 g/mol

This compound's structure allows it to act as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals.

Biological Activity Overview

Research indicates that compounds containing hydroxylamine groups exhibit various biological activities, including:

  • Antimicrobial Activity : Hydroxylamine derivatives have shown promising results against several bacterial strains.
  • Anticancer Properties : Certain analogs have been investigated for their potential to inhibit cancer cell proliferation.
  • Enzyme Inhibition : The compound may interact with specific enzymes, altering their activity and influencing metabolic pathways.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of hydroxylamine derivatives, including this compound. A comparative analysis of its activity against various bacterial strains is presented in the table below:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus< 60 μg/mL
This compoundEscherichia coli< 60 μg/mL
This compoundPseudomonas aeruginosa< 70 μg/mL

These results indicate that the compound possesses significant antibacterial properties, particularly against Gram-positive bacteria.

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is suggested that:

  • Enzyme Interaction : The hydroxylamine group may act as a nucleophile, interacting with electrophilic sites on enzymes or proteins, leading to inhibition or modulation of their activity.
  • Oxidative Stress Modulation : Hydroxylamines are known to scavenge reactive oxygen species (ROS), potentially protecting cells from oxidative damage.

Case Studies

  • Antimicrobial Efficacy Against Drug-Resistant Strains :
    A study demonstrated that this compound exhibited significant antimicrobial activity against drug-resistant strains of Staphylococcus aureus and Escherichia coli. The MIC values were comparable to those of established antibiotics, highlighting its potential as an alternative treatment option in antibiotic resistance scenarios .
  • In Vivo Studies :
    In murine models, compounds similar to this compound showed promising results in reducing bacterial load significantly. For instance, compounds with structural similarities demonstrated a 3-log drop in colony-forming units (CFU) when administered at effective dosages .

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